2-Chloro-3-(furan-2-yl)-5-(trifluoromethyl)pyridine
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Overview
Description
2-Chloro-3-(furan-2-yl)-5-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a chloro group, a furan ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(furan-2-yl)-5-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with furan under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the furan ring is introduced via a boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(furan-2-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-3-(furan-2-yl)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(furan-2-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the furan ring, making it less complex.
3-(Furan-2-yl)-5-(trifluoromethyl)pyridine: Lacks the chloro group, which may affect its reactivity.
Uniqueness
2-Chloro-3-(furan-2-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of all three substituents, which confer distinct chemical and physical properties. The combination of a chloro group, a furan ring, and a trifluoromethyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H5ClF3NO |
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Molecular Weight |
247.60 g/mol |
IUPAC Name |
2-chloro-3-(furan-2-yl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H5ClF3NO/c11-9-7(8-2-1-3-16-8)4-6(5-15-9)10(12,13)14/h1-5H |
InChI Key |
ONUGPIALARFBBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(N=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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